molecular formula C22H16BrClN2O4 B12012697 4-Bromo-2-(2-(4-chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 356800-24-3

4-Bromo-2-(2-(4-chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12012697
CAS No.: 356800-24-3
M. Wt: 487.7 g/mol
InChI Key: HBFUNMFVAFEHML-DHRITJCHSA-N
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Description

4-Bromo-2-(2-(4-chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C24H19BrClN3O5 and a molecular weight of 544.793. This compound is known for its unique structural properties, which include a bromine atom, a chlorobenzoyl group, and a methoxybenzoate group. It is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-(4-chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps. One common method includes the reaction of 4-bromo-2-nitrobenzoyl chloride with 4-chlorobenzoyl hydrazine to form an intermediate, which is then reacted with 4-methoxybenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-(4-chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Bromo-2-(2-(4-chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(4-chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(2-(4-chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications .

Properties

CAS No.

356800-24-3

Molecular Formula

C22H16BrClN2O4

Molecular Weight

487.7 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C22H16BrClN2O4/c1-29-19-9-4-15(5-10-19)22(28)30-20-11-6-17(23)12-16(20)13-25-26-21(27)14-2-7-18(24)8-3-14/h2-13H,1H3,(H,26,27)/b25-13+

InChI Key

HBFUNMFVAFEHML-DHRITJCHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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